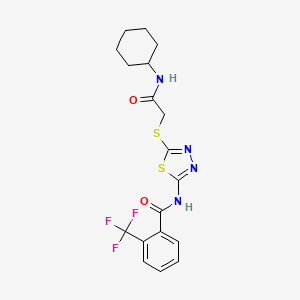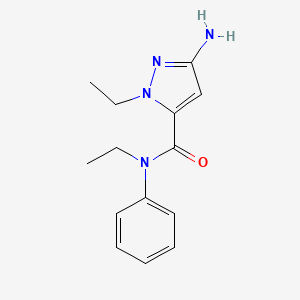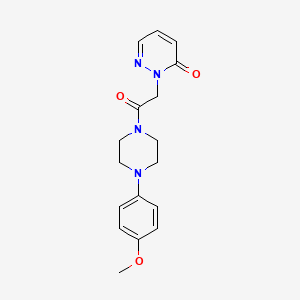
2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core linked to a piperazine ring substituted with a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including its role as a ligand in receptor binding studies and its potential therapeutic applications.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is studied for its potential as a receptor ligand. It can bind to various biological targets, making it useful in the study of receptor-ligand interactions and the development of new pharmacological agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including neurological disorders and cancers, due to its ability to interact with specific molecular targets.
Industry
Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 1-(4-methoxyphenyl)piperazine.
Acylation: The piperazine intermediate is then acylated using an appropriate acylating agent, such as chloroacetyl chloride, to introduce the 2-oxoethyl group.
Cyclization: The acylated intermediate undergoes cyclization with hydrazine hydrate to form the pyridazinone ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include phenolic derivatives from oxidation, alcohol derivatives from reduction, and various substituted piperazine derivatives from nucleophilic substitution.
作用機序
The mechanism of action of 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group enhances its binding affinity, while the piperazine and pyridazinone moieties contribute to its overall pharmacological profile. The compound may modulate signaling pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-(4-(4-methoxyphenyl)piperazin-1-yl)pyridazin-3(2H)-one: Lacks the 2-oxoethyl group, which may affect its binding properties and pharmacological activity.
2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: Substitution of the methoxy group with a chloro group can significantly alter its chemical and biological properties.
Uniqueness
The presence of the 4-methoxyphenyl group in 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one imparts unique electronic and steric properties, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in medicinal chemistry.
特性
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-24-15-6-4-14(5-7-15)19-9-11-20(12-10-19)17(23)13-21-16(22)3-2-8-18-21/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAPWOJFNSBOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

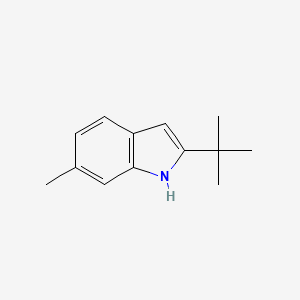
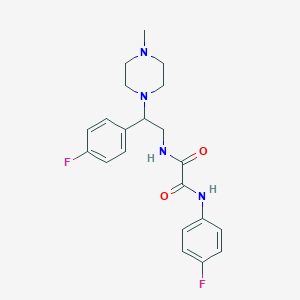
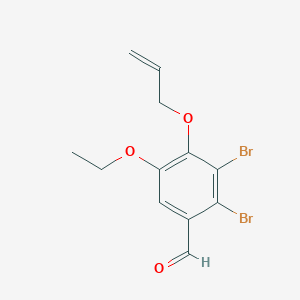
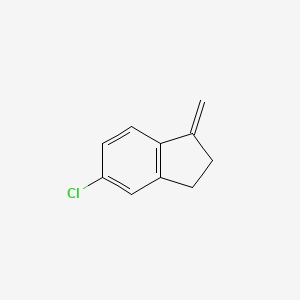
![2-{[5-chloro-2-(1H-pyrazol-1-yl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2445276.png)
![N-(2-ethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2445277.png)
![2-Chloro-N-[4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]acetamide;hydrochloride](/img/structure/B2445278.png)
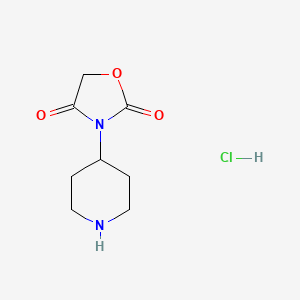
![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2445285.png)

![4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzamido)benzoic acid](/img/structure/B2445290.png)
